Home > Products > Screening Compounds P81954 > (3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methoxypyridin-3-yl)methyl]piperidin-3-ol
(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methoxypyridin-3-yl)methyl]piperidin-3-ol -

(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methoxypyridin-3-yl)methyl]piperidin-3-ol

Catalog Number: EVT-3987446
CAS Number:
Molecular Formula: C19H22N2O4
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • G protein-coupled receptors (GPCRs): These receptors are involved in diverse signaling pathways and are targets for various drugs. Compounds with similar structures have been reported to interact with GPCRs like cannabinoid receptors [ [] ], nociceptin/orphanin FQ receptors [ [], [] ], and estrogen receptors [ [], [] ].
  • Enzymes: Compounds with similar structures have been investigated for their inhibitory activity against enzymes like aromatase [ [] ], renin [ [] ], monoacylglycerol lipase [ [] ], and fatty acid amide hydrolase [ [] ].
Applications
  • Pain management: Compounds with similar structures have shown activity as GluN2B receptor negative allosteric modulators [ [] ] and nociceptin/orphanin FQ receptor antagonists [ [], [] ], which are implicated in pain signaling pathways.
  • Cancer therapy: Compounds with similar structures have been investigated as Akt inhibitors [ [] ], aromatase inhibitors [ [] ], and potential chemotherapeutic agents [ [] ].
  • Cardiovascular disease: Compounds with similar structures have been explored as renin inhibitors [ [] ] and endothelin antagonists [ [], [] ], which play roles in regulating blood pressure and vascular function.
  • Neurological disorders: Compounds with similar structures have been studied for their effects on cannabinoid receptors [ [] ], which are involved in various neurological processes.

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor, particularly targeting Akt1 while showing 24-fold lower activity against Akt2. [] This selectivity is designed to reduce cutaneous toxicity commonly associated with Akt inhibitors in clinical trials. Hu7691 shows promising anticancer activity and a good pharmacokinetic profile. [, ] It has received investigational new drug approval from the National Medical Products Administration (NMPA). []

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

Compound Description: BMS-986169 is a novel, intravenous glutamate N-methyl-D-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM) developed for the treatment of treatment-resistant depression (TRD). [] It demonstrates high binding affinity and selectivity for GluN2B receptors and has shown antidepressant-like effects in preclinical studies. [] Due to its poor aqueous solubility, its phosphate prodrug BMS-986163 is preferred for further development. []

2R-(4-methoxyphenyl)-4S-(1,3-benzodioxol-5-yl)-1-(N,N-di(n-butyl)aminocarbonyl-methyl)-pyrrolidine-3R-carboxylic acid (ABT-627)

Compound Description: ABT-627 is a highly selective endothelin A (ETA) receptor antagonist. [] It has shown efficacy in preclinical models of diabetic nephropathy, reducing proteinuria, glomerular permeability, and inflammation. []

(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-2-(3-fluoro-4-methoxyphenyl)-1-(2-(N-propylpentylsulfonamido)ethyl)pyrrolidine-3-carboxylic acid hydrochloride (A-182086)

Compound Description: A-182086 is a combined endothelin A/B (ETA/B) receptor antagonist, exhibiting high affinity for both subtypes. [] Despite its efficacy in reducing proteinuria and glomerular permeability in diabetic nephropathy models, it lacks the anti-inflammatory effects of the ETA-selective antagonist ABT-627. []

(−)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111)

Compound Description: SB-612111 is a highly potent and selective nonpeptide antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP). [, ] It demonstrates high affinity and selectivity for NOP receptors over classical opioid receptors and effectively antagonizes the effects of N/OFQ in various in vitro and in vivo models. []

(±)-trans-1-[1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one ((±)J-113397)

Compound Description: (±)J-113397 is a standard nonpeptide antagonist of the NOP receptor. [] Compared to SB-612111, it exhibits lower affinity and selectivity for NOP receptors and is less potent in antagonizing the effects of N/OFQ. []

methyl rel-(1R,2S,3S)-2,3-bis(7-methoxy-1,3-benzodioxol-5-yl)cyclobutanecarboxylate (peperotetraphin)

Compound Description: Peperotetraphin is a novel cyclobutane-type norlignan isolated from the plant Peperomia tetraphylla. [] This represents the first reported instance of naturally occurring cyclobutane-type norlignans. []

Properties

Product Name

(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methoxypyridin-3-yl)methyl]piperidin-3-ol

IUPAC Name

(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-[(2-methoxypyridin-3-yl)methyl]piperidin-3-ol

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C19H22N2O4/c1-23-19-14(3-2-7-20-19)10-21-8-6-15(16(22)11-21)13-4-5-17-18(9-13)25-12-24-17/h2-5,7,9,15-16,22H,6,8,10-12H2,1H3/t15-,16+/m0/s1

InChI Key

YETSNGDZZKNAKL-JKSUJKDBSA-N

SMILES

COC1=C(C=CC=N1)CN2CCC(C(C2)O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

COC1=C(C=CC=N1)CN2CCC(C(C2)O)C3=CC4=C(C=C3)OCO4

Isomeric SMILES

COC1=C(C=CC=N1)CN2CC[C@H]([C@@H](C2)O)C3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.